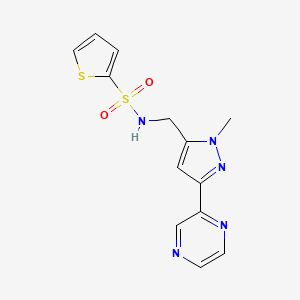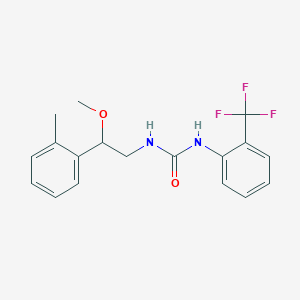
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Synthesis of Substituted Products
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to the query molecule, demonstrates its utility in organic synthesis. Lithiation followed by reactions with various electrophiles allows for high yields of substituted products, indicating potential pathways for derivative synthesis of the queried compound (Smith et al., 2013).
Inhibition of Enzymatic Activities
Urea derivatives have been investigated for their inhibitory effects on crucial enzymes like acetylcholinesterase and carbonic anhydrase, which are vital for physiological functions. These studies provide insights into the potential therapeutic applications of structurally similar urea compounds in addressing diseases related to enzyme dysfunction (Sujayev et al., 2016).
Anti-Cancer Agents
Symmetrical N,N'-diarylureas, closely related to the query compound, have been identified as potent activators of specific kinases, demonstrating significant inhibitory effects on cancer cell proliferation. This finding suggests potential research applications of the queried compound in developing anti-cancer agents (Denoyelle et al., 2012).
Drug Delivery Systems
Research on new detachable poly(ethylene glycol) conjugates involving urea linkages indicates the potential of using similar compounds in creating reversible attachment strategies for drug delivery systems. This technology could improve the therapeutic index of drugs by allowing for targeted delivery and release (Zalipsky et al., 1999).
Neuroprotective Properties
Urea and thiourea derivatives have shown significant antiparkinsonian activity and neuroprotective properties in preclinical models. These findings open avenues for research into the neuroprotective applications of the queried compound and its derivatives (Azam et al., 2009).
Eigenschaften
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-7-3-4-8-13(12)16(25-2)11-22-17(24)23-15-10-6-5-9-14(15)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCLCXLZOXCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

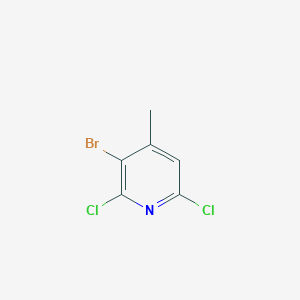
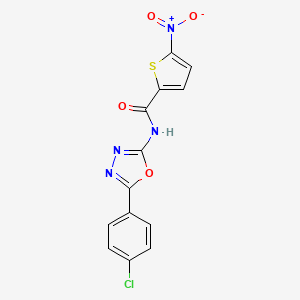
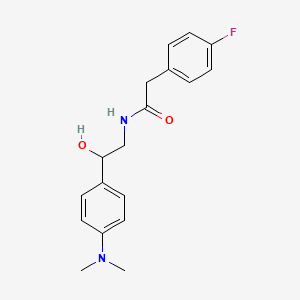
![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)
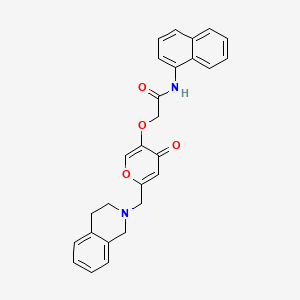
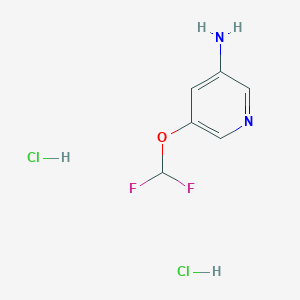
![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
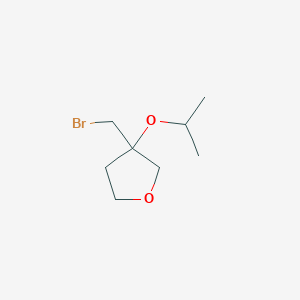
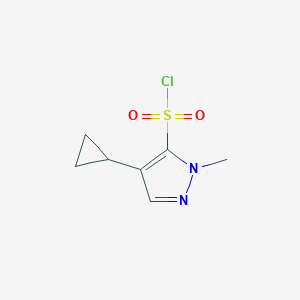
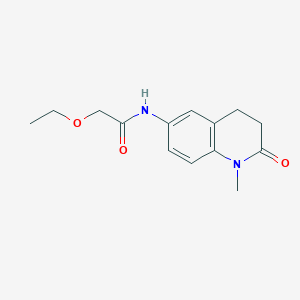
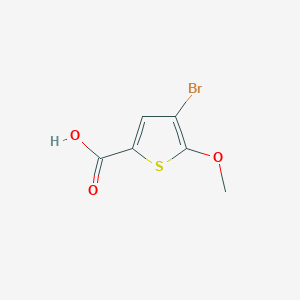
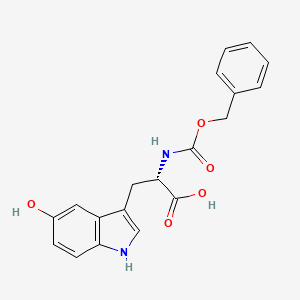
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)
